molecular formula C16H19N3O3S B2973570 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1797597-48-8

2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2973570
CAS No.: 1797597-48-8
M. Wt: 333.41
InChI Key: SBCBNYSHNUFHLY-UHFFFAOYSA-N
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Description

2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound of interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a pyridine-sulfonamide group linked to a pyridine ether via a piperidine ring, a motif found in compounds investigated for various biological activities . Similar structural frameworks have been explored in diverse research areas. For instance, pyridine-sulfonamide derivatives have been studied for their potential as sigma receptor ligands , and related triazolopyridine-sulfonamide hybrids have shown antimalarial activity in vitro . Furthermore, the 3-(piperidin-4-ylmethoxy)pyridine moiety is a known pharmacophore in potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology research . This combination of features makes 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine a valuable scaffold for building chemical libraries, screening against novel biological targets, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-4-2-6-16(18-13)22-14-7-10-19(11-8-14)23(20,21)15-5-3-9-17-12-15/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCBNYSHNUFHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine can be represented as follows:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.45 g/mol

This compound features a pyridine core with a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including:

Pathogen MIC (μg/mL) Reference Compound MIC Reference (μg/mL)
Staphylococcus aureus3.12 - 12.5Ciprofloxacin2
Escherichia coli10 - 20Triclosan10

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Antiprotozoal Activity

The compound's efficacy against protozoan parasites has also been explored. For instance, it showed promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 values for related compounds in the same class were reported as follows:

Compound IC50 (μM) Selectivity Index
Compound A4.98>10
Compound B2.24>15

These results indicate that modifications to the pyridine and piperidine moieties can enhance antimalarial activity while maintaining low cytotoxicity against human cells .

The biological activity of 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is attributed to its ability to inhibit key enzymes involved in cellular processes of pathogens. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria and protozoa .

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of several derivatives of pyridine and piperidine against clinical isolates of resistant bacterial strains. The study revealed that the tested compound exhibited a significant reduction in bacterial load compared to untreated controls.

Evaluation of Antimalarial Properties

Another study focused on the antimalarial properties of related compounds, demonstrating that those with structural similarities to 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine had IC50 values below 5 μM against resistant strains of Plasmodium falciparum. This highlights the potential for further development and optimization of this compound for therapeutic use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparison with key analogues:

Compound Name Molecular Formula Molecular Weight Piperidine Substituent Key Features
Target Compound : 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine C₁₇H₁₉N₃O₃S* 345.4* Pyridin-3-ylsulfonyl Compact sulfonyl group; potential for π-π stacking due to pyridine substituent.
: 2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine C₂₁H₂₆N₂O₃S 386.5 Tetrahydronaphthalen-2-ylsulfonyl Bulky hydrophobic substituent; may enhance lipophilicity and membrane permeability .
: 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine C₁₆H₁₉F₃N₄O₂ 356.34 5-Methyl-1,2,4-oxadiazolemethyl Oxadiazole introduces hydrogen-bonding potential; trifluoromethyl enhances metabolic stability .

*Inferred based on structural similarity to and .

Key Observations :

  • ’s trifluoromethyl group increases electron-withdrawing effects, which could alter reactivity or binding affinity relative to the target compound’s methyl group .

Pyridine Ring Modifications

Variations in pyridine substitution impact electronic properties and steric effects:

Compound Name Pyridine Substituents Molecular Weight Notable Properties
Target Compound 2-Methyl, 6-(piperidin-4-yloxy) 345.4* Methyl enhances steric hindrance; ether linkage may improve conformational flexibility.
Derivatives (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) 2-Amino, 4-aryl, 1-aryl 466–545 Aryl groups increase molecular weight and π-system complexity; amino group introduces hydrogen-bonding sites .
: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine core (N-heterocycle) Not reported Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, differing from pyridine’s single nitrogen .

Key Observations :

  • The target compound’s pyridine lacks the amino or aryl substituents seen in , likely reducing intermolecular interactions and melting points compared to those derivatives (melting points 268–287°C) .
  • Replacing pyridine with pyrimidine () introduces additional hydrogen-bond acceptors, a critical distinction in drug-receptor interactions .

Heterocyclic Additions and Their Implications

The integration of additional heterocycles diversifies biological activity:

Compound Name Additional Heterocycle Functional Impact
Target Compound None Focus on sulfonyl-piperidine-pyridine synergy.
1,2,4-Oxadiazole Oxadiazole’s rigidity and hydrogen-bonding capacity may improve target selectivity .
Pyrimidine Enhanced DNA/RNA binding potential due to complementary nitrogen alignment .

Key Observations :

  • The absence of a secondary heterocycle in the target compound simplifies synthesis but may limit binding versatility compared to ’s oxadiazole or ’s pyrimidine.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine, and how can reaction yields be optimized?

Answer:

  • Key Steps :
    • Coupling Reactions : Use piperidin-4-yloxy intermediates reacted with pyridine sulfonyl derivatives under anhydrous conditions (e.g., dichloromethane as solvent) .
    • Base Catalysis : Sodium hydroxide or triethylamine can facilitate nucleophilic substitution or sulfonylation steps .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .
  • Yield Optimization :
    • Maintain inert atmospheres (N₂/Ar) to prevent oxidation .
    • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to drive reactions to completion .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : Verify piperidine and pyridine ring conformations (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 8.0–8.5 ppm for pyridine protons) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>99%) .

Basic: What safety protocols are essential given limited toxicity data for this compound?

Answer:

  • Handling :
    • Use fume hoods, nitrile gloves, and lab coats to minimize exposure .
    • Avoid inhalation; employ respiratory protection if aerosolization is possible .
  • Emergency Measures :
    • Skin/eye contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
    • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Answer:

  • SAR Design :
    • Substituent Variation : Modify pyridine sulfonyl or piperidine-oxy groups (e.g., halogenation, alkylation) .
    • Biological Assays : Test kinase inhibition (e.g., EGFR/HER2) at 10–100 µM concentrations in 96-well plates .
    • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .
  • Data Interpretation : Correlate IC₅₀ values with substituent electronic/hydrophobic properties .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Answer:

  • Approach :
    • Re-evaluate Computational Parameters : Adjust solvent models (e.g., COSMO-RS) or DFT functionals (B3LYP vs. M06-2X) .
    • Experimental Validation : Repeat reactions under controlled conditions (e.g., moisture-free, precise temperature) .
    • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates .

Advanced: What strategies are effective for assessing bioactivity against kinase targets like EGFR/HER2?

Answer:

  • Assay Design :
    • Enzyme Inhibition : Incubate compound (1–100 µM) with recombinant EGFR/HER2 and ATP/fluorescent substrates .
    • Detection : Measure ADP-Glo™ luminescence or FRET-based signals .
    • Controls : Include staurosporine (positive control) and DMSO-only wells .
  • Data Normalization : Express inhibition as % activity relative to controls (mean ± SD, n=3) .

Advanced: How can researchers address gaps in ecological toxicity data for this compound?

Answer:

  • Proposed Studies :
    • Acute Toxicity : Perform Daphnia magna 48-hour LC₅₀ tests (OECD 202) .
    • Biodegradation : Use OECD 301B (CO₂ evolution test) to assess microbial breakdown .
    • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Key Issues :
    • Solvent Volume : Transition from batch to flow reactors to reduce waste .
    • Purification : Replace column chromatography with fractional crystallization for cost efficiency .
    • Yield Drop : Optimize mixing efficiency (e.g., overhead stirring) to maintain reaction homogeneity .

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